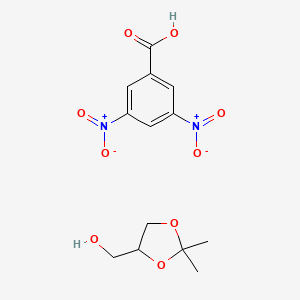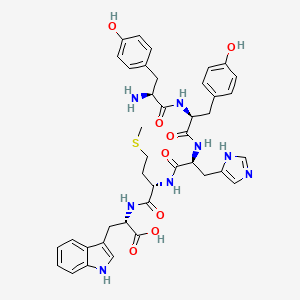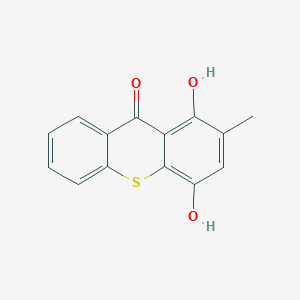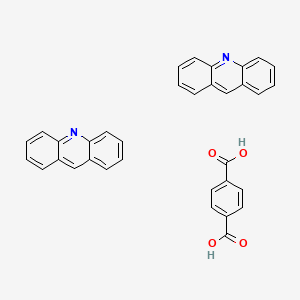![molecular formula C16H19NO2 B14206575 1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 851439-76-4](/img/structure/B14206575.png)
1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one typically involves the reaction of pyrrolidine derivatives with acylating agents. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and pyrrolidine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-dione: Another derivative with potential biological activities.
Prolinol: A compound with a pyrrolidine ring and hydroxyl group.
Uniqueness
1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
851439-76-4 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-[(2S)-2-(2-oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H19NO2/c1-13(18)12-15-8-5-11-17(15)16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3/t15-/m0/s1 |
Clave InChI |
NEMCZEDVHNYBHM-HNNXBMFYSA-N |
SMILES isomérico |
CC(=O)C[C@@H]1CCCN1C(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)CC1CCCN1C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)


![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)

![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)


